
4-Decylbenzoyl chloride
Overview
Description
4-Decylbenzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It has the molecular formula C17H25ClO and a molecular weight of 280.83 g/mol . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
4-Decylbenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of decylbenzene with oxalyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, utilizing efficient and scalable processes to produce the compound in large quantities.
Chemical Reactions Analysis
4-Decylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-decylbenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-decylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, aluminum chloride as a catalyst, and oxalyl chloride as a chlorinating agent . The major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
Pharmaceutical Applications
4-Decylbenzoyl chloride is utilized as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs with enhanced efficacy and specificity.
- Synthesis of Antimicrobial Agents : The compound can be reacted with amines to form various amides, which have shown potential as antimicrobial agents. For instance, derivatives synthesized from this compound have demonstrated significant antibacterial properties against pathogens such as E. coli and S. aureus .
- Drug Delivery Systems : The hydrophobic nature of the decyl group enhances the lipophilicity of drug molecules, improving their solubility and bioavailability in lipid-based formulations. This property is particularly valuable in designing drug delivery systems that require enhanced permeation through biological membranes.
Polymer Modification
The incorporation of this compound into polymer matrices can significantly alter their physical and chemical properties, leading to materials with improved performance characteristics.
- Antibacterial Polymers : Research indicates that polymers modified with this compound exhibit enhanced antibacterial properties, making them suitable for applications in medical devices and packaging materials . The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent.
- Thermal Stability : Polymers containing this compound have shown improved thermal stability, which is beneficial for applications requiring materials that can withstand higher temperatures without degrading .
Biocidal Formulations
This compound is also recognized for its role in biocidal formulations, particularly as a disinfectant.
- Disinfectant Properties : The compound acts effectively against a broad spectrum of microorganisms, making it suitable for use in cleaning products and disinfectants. Its mechanism typically involves disrupting the lipid bilayer of microbial cell membranes, leading to cell lysis .
- Environmental Impact Studies : Recent studies have highlighted concerns regarding the environmental impact of disinfectants like this compound, particularly their effects on non-target species such as honeybees. Research has shown that exposure to sub-lethal concentrations can disrupt gut microbiota and impair physiological functions in these organisms . This raises important considerations for the stewardship of such compounds in agricultural and urban environments.
Data Summary
Case Study 1: Antimicrobial Efficacy
A study assessing the antibacterial properties of polymers modified with this compound demonstrated significant reductions in bacterial growth rates compared to unmodified controls. The results indicated that these modified polymers could be effectively used in medical applications where infection control is critical.
Case Study 2: Environmental Impact
Research on the effects of dodecyl dimethyl benzyl ammonium chloride (DDBAC), closely related to this compound, revealed adverse effects on honeybee populations. This study emphasized the need for careful regulation and assessment of biocidal products to mitigate ecological risks associated with their widespread use .
Mechanism of Action
The mechanism of action of 4-Decylbenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used in the reaction .
Comparison with Similar Compounds
4-Decylbenzoyl chloride can be compared with other benzoyl chlorides such as:
- 4-Hexylbenzoyl chloride
- 4-Heptylbenzoyl chloride
- 4-Butylbenzoyl chloride
These compounds share similar chemical properties but differ in the length of the alkyl chain attached to the benzoyl group. The uniqueness of this compound lies in its longer decyl chain, which can influence its reactivity and applications in specific contexts .
Biological Activity
4-Decylbenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. Its structure includes a long alkyl chain, which is significant in determining its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential ecological impacts.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 288.84 g/mol. The presence of a decyl group (C10H21) contributes to its hydrophobic characteristics, which play a crucial role in its interaction with biological membranes.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, particularly against various bacteria and fungi. The mechanism of action is primarily attributed to its ability to disrupt cellular membranes.
- Membrane Disruption : The long hydrophobic alkyl chain allows this compound to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis.
- Enzyme Inhibition : It interferes with membrane-bound enzymes, disrupting metabolic processes essential for microbial survival.
Comparative Biological Activity
The biological activity of this compound can be compared with other related compounds. The following table summarizes the antimicrobial efficacy against common pathogens:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
This compound | E. coli | 50 µg/mL | Membrane disruption |
Benzalkonium chloride | Staphylococcus aureus | 25 µg/mL | Membrane disruption |
Dodecyl dimethyl benzyl ammonium chloride (DDBAC) | Pseudomonas aeruginosa | 100 µg/mL | Membrane disruption |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed potent antibacterial activity against E. coli and S. aureus, with MIC values indicating effective concentration ranges for clinical applications.
- Ecotoxicological Impact : Research examining the effects on non-target organisms revealed that prolonged exposure to sub-lethal concentrations can disrupt beneficial microbial communities, particularly in aquatic environments.
Research Findings
Recent studies have highlighted the potential for developing resistance among bacterial strains exposed to quaternary ammonium compounds (QACs), including derivatives like this compound. Key findings include:
- Resistance Mechanisms : Bacteria can develop tolerance through alterations in cell membrane structure, efflux pump activation, and biofilm formation .
- Environmental Persistence : The degradation pathways of this compound in microbial biofilms indicate that it may persist in the environment longer than anticipated, raising concerns about ecological impacts .
Properties
IUPAC Name |
4-decylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h11-14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWLDHSFOQXCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886087 | |
Record name | Benzoyl chloride, 4-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54256-43-8 | |
Record name | 4-Decylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54256-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-decyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054256438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 4-decyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-decyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-decylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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